Hexadecan-2-yl tribromoacetate

Description

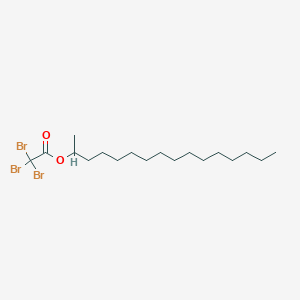

Hexadecan-2-yl tribromoacetate (C₁₉H₃₃Br₃O₂) is a brominated ester characterized by a 16-carbon alkyl chain (hexadecan-2-yl) esterified to a tribromoacetate group. Tribromoacetate esters are typically utilized in organic synthesis as brominating agents for alcohols, leveraging their ability to transfer bromine atoms under mild conditions .

Properties

CAS No. |

922722-02-9 |

|---|---|

Molecular Formula |

C18H33Br3O2 |

Molecular Weight |

521.2 g/mol |

IUPAC Name |

hexadecan-2-yl 2,2,2-tribromoacetate |

InChI |

InChI=1S/C18H33Br3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)23-17(22)18(19,20)21/h16H,3-15H2,1-2H3 |

InChI Key |

WQHLCGAEVFXJJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)OC(=O)C(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecan-2-yl tribromoacetate can be synthesized through the esterification of hexadecan-2-ol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecan-2-yl tribromoacetate undergoes various chemical reactions, including:

Substitution Reactions: The tribromoacetate group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The tribromoacetate moiety can be reduced to form hexadecan-2-yl acetate, with the removal of bromine atoms.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield hexadecan-2-ol and tribromoacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide or potassium thiocyanate, typically in an aprotic solvent like acetone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as hexadecan-2-yl iodide or hexadecan-2-yl thiocyanate.

Reduction: Hexadecan-2-yl acetate.

Hydrolysis: Hexadecan-2-ol and tribromoacetic acid.

Scientific Research Applications

Hexadecan-2-yl tribromoacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in substitution reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cell membranes and its role as a precursor in the synthesis of biologically active molecules.

Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

Industry: this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of hexadecan-2-yl tribromoacetate involves its interaction with nucleophiles and reducing agents. The tribromoacetate group is highly reactive, allowing for various chemical transformations. In biological systems, the compound may interact with cell membranes, altering their properties and potentially affecting cellular functions. The exact molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of hexadecan-2-yl tribromoacetate and structurally related brominated compounds:

Key Comparisons:

- Structural Differences: Chain Length: this compound’s long alkyl chain distinguishes it from shorter-chain analogs (ethyl, methyl), reducing its solubility in polar solvents but enhancing compatibility with nonpolar substrates. Bromine Density: Hexabromoacetone contains six bromine atoms, enabling multi-site bromination, whereas tribromoacetate esters transfer a single bromine per reaction cycle .

Reactivity :

- Ethyl and methyl tribromoacetates are established reagents for converting alcohols to alkyl bromides under mild conditions, avoiding toxic HBr gas . This compound may exhibit slower kinetics due to steric hindrance from its long chain.

- Hexabromoacetone demonstrates higher reactivity but requires careful handling due to moisture sensitivity .

- Stability: Tribromoacetate esters are resistant to enzymatic degradation by dehalogenases like DehD, which cannot act on tribromoacetate substrates . This suggests environmental persistence compared to mono- or dihalogenated analogs. Methyl and ethyl derivatives may hydrolyze over time, whereas the hexadecan-2-yl analog’s hydrophobicity could mitigate hydrolysis.

Safety and Handling :

- Ethyl tribromoacetate is classified as a toxic liquid (UN 2810, Transport Class 6.1), requiring precautions during transport and storage . This compound likely shares similar hazards due to its brominated structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.